molecular formula C8H13ClN2O3S B1281242 n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl CAS No. 83209-83-0

n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl

Cat. No.: B1281242
CAS No.: 83209-83-0
M. Wt: 252.72 g/mol
InChI Key: PWXSODKMZNUMBY-UHFFFAOYSA-N
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Description

n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl is a chemical compound with the molecular formula C8H13ClN2O3S and a molecular weight of 252.721.

Scientific Research Applications

n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl has several scientific research applications:

Mechanism of Action

The compound is known for its ability to bind to DNA. It intercalates its 9-aminoacridine moiety between DNA base pairs, and its anilino side chain is located in the narrow groove of the DNA. This interaction can be influenced by the structure of the side chains, suggesting potential modifications to enhance DNA affinity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl typically involves the reaction of 4-amino-3-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl is unique due to its specific chemical structure, which allows it to interact with DNA in a distinct manner. Its methoxy group and sulfonamide moiety contribute to its unique binding properties and potential therapeutic applications.

Properties

IUPAC Name

N-(4-amino-3-methoxyphenyl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S.ClH/c1-13-8-5-6(3-4-7(8)9)10-14(2,11)12;/h3-5,10H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXSODKMZNUMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482629
Record name n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl
Source EPA DSSTox
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Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83209-83-0
Record name Methanesulfonamide, N-(4-amino-3-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83209-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-(4-amino-3-methoxyphenyl)methanesulfonamide hcl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Amino-3-methoxyphenyl)methanesulfonamide hydrochloride
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